molecular formula C13H19ClN2O3S B2433953 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide CAS No. 379255-39-7

2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide

Cat. No.: B2433953
CAS No.: 379255-39-7
M. Wt: 318.82
InChI Key: WKGXLOYZXZMPED-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide is a high-purity chemical compound provided for research and development purposes. It is identified by CAS Number 379255-39-7 and has a molecular formula of C13H19ClN2O3S, corresponding to a molecular weight of 318.82 g/mol . Its structure can be represented by the SMILES notation O=C(NC1=CC=C(C)C(S(=O)(N(CC)CC)=O)=C1)CCl, which features a chloroacetamide group linked to a 4-methylphenyl ring that is further substituted at the 3-position with a diethylsulfamoyl moiety . This specific arrangement of functional groups, particularly the chloroacetamide and the sulfonamide, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with this scaffold are often explored for their potential biological activities and are used in the development of novel pharmacologically active molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can purchase this compound in quantities ranging from 50mg to 1g . For safe handling and optimal stability, it is recommended to consult the relevant safety data sheet and store the material appropriately.

Properties

IUPAC Name

2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-4-16(5-2)20(18,19)12-8-11(7-6-10(12)3)15-13(17)9-14/h6-8H,4-5,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGXLOYZXZMPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-(diethyls

Biological Activity

2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

  • Molecular Formula : C12H16ClN2O2S
  • Molecular Weight : 284.78 g/mol
  • Structure : The compound features a chloro group, a diethylsulfamoyl moiety, and a methyl-substituted phenyl ring, which contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may also interact with various receptors, leading to altered cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In particular, it has been investigated for its effects on cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited varying degrees of cytotoxicity across different cell lines:
Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

These findings indicate that the compound could selectively inhibit the growth of cancer cells, warranting further investigation into its mechanisms and therapeutic applications.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit PRMT5, an enzyme implicated in various cancers. The study reported an IC50 value of 12 µM for this inhibition, suggesting potential as a targeted therapy in PRMT5-dependent cancers .
  • Comparative Analysis : A comparative study evaluated the biological activities of various derivatives of N-substituted acetamides, including this compound. This research identified unique structural features that enhance biological activity compared to similar compounds .
  • Toxicological Assessment : Toxicity studies have indicated that while the compound shows promising biological activity, it also possesses certain cytotoxic effects at higher concentrations, necessitating careful dosage considerations in therapeutic applications .

Q & A

Q. What unexplored applications warrant investigation?

  • Recommendations :
  • Neuroinflammation : Screen for microglial activation suppression in neurodegenerative models.
  • Antiviral potential : Test against RNA viruses (e.g., SARS-CoV-2 protease) via pseudovirus entry assays.
  • Material science : Explore coordination chemistry with transition metals for catalytic applications .

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